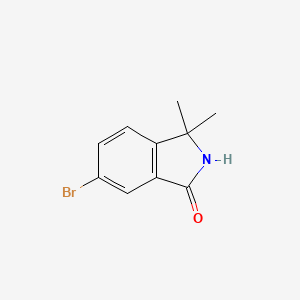

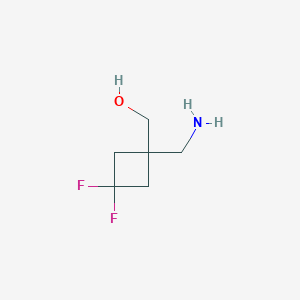

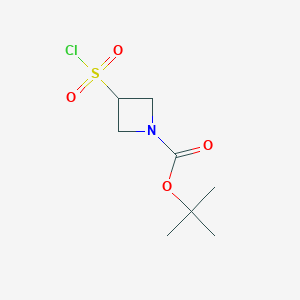

3-Amino-5-methylisonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-methylisonicotinic acid (AMICA) is an important compound in the field of biochemistry and physiology. It is a derivative of isonicotinic acid and has been studied for its various biochemical and physiological effects. In

科学的研究の応用

Immunomodulatory Effects

3-Amino-5-methylisonicotinic acid shows potential in immunomodulatory research. For example, its derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has been studied for its immunomodulatory activity in vitro. This compound stimulated the proliferation of lymphocytes and macrophages and influenced the production of interleukin and tumor necrosis factor in murine cells, indicating potential applications in developing novel functional drugs with immunomodulatory properties (Drynda et al., 2014).

Development of Research Tools

The compound has also been used in the development of research tools. For instance, aminoethyl-substituted derivatives of indole-3-acetic acid, a crucial hormone in plants and metabolite in humans, have been designed using similar compounds. These derivatives are used in creating immobilized and carrier-linked forms of indole-3-acetic acid, demonstrating the utility of 3-Amino-5-methylisonicotinic acid derivatives in biochemical research tool development (Ilić et al., 2005).

Novel Peptide Synthesis

Another significant application is in peptide synthesis. Research on 5-amino-3-methyl-Isoxazole-4-carboxylic acid, a related compound, demonstrates its utility in the solid-phase synthesis of α/β-mixed peptides. This novel unnatural β-amino acid has been successfully incorporated into peptide chains, suggesting its potential in creating new classes of bioactive peptides (Bąchor et al., 2022).

Transport into Cells

The transport mechanism of 5-Aminolevulinic Acid, a related compound, into cells has been studied in detail. This research is critical for understanding how similar compounds, like 3-Amino-5-methylisonicotinic acid, might be transported into cells, impacting their potential therapeutic applications (Rud et al., 2000).

特性

IUPAC Name |

3-amino-5-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,8H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOBEKTFJWXAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylisonicotinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)